molecular formula C7H13N3O B12865100 N,N,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide

N,N,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No.: B12865100
M. Wt: 155.20 g/mol
InChI Key: YZYBWSHBWZGGLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the catalytic hydrogenation of pyrazoles to form pyrazolines. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to achieve high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

N,N,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions include pyrazolidines, substituted pyrazoles, and other derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of N,N,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting biological activities. The presence of the N,N,5-trimethyl groups imparts distinct chemical properties and reactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

N,N,3-trimethyl-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C7H13N3O/c1-6-4-5-8-10(6)7(11)9(2)3/h5-6H,4H2,1-3H3

InChI Key

YZYBWSHBWZGGLC-UHFFFAOYSA-N

Canonical SMILES

CC1CC=NN1C(=O)N(C)C

Origin of Product

United States

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